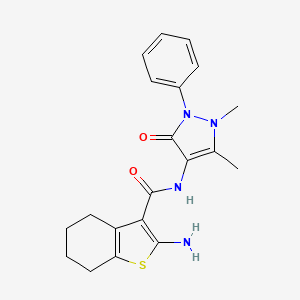

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-12-17(20(26)24(23(12)2)13-8-4-3-5-9-13)22-19(25)16-14-10-6-7-11-15(14)27-18(16)21/h3-5,8-9H,6-7,10-11,21H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENRJWVRGJKCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(SC4=C3CCCC4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of Pyrazole Derivative : The initial step involves the synthesis of a pyrazole derivative from 1,5-dimethyl-3-oxo-2-phenylpyrazole.

- Condensation Reaction : This is followed by a condensation reaction with a suitable amine to form the desired amide structure.

- Cyclization : Further cyclization may be performed to introduce the benzothiophene moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for different cell lines:

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that treatment with this compound leads to an increase in sub-G1 populations, suggesting apoptosis in treated cells. Additionally, significant cell cycle arrest was observed at G0/G1 and G2/M phases.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer progression:

- Alkaline Phosphatase : It exhibited moderate inhibition against human recombinant alkaline phosphatase (h-TNAP), which plays a role in tumor progression.

- Ecto-nucleotidases : The compound showed promising inhibition against ecto-nucleotidases, which are involved in nucleotide metabolism in tumor cells .

Case Studies

A case study involving the use of this compound in animal models demonstrated its effectiveness in reducing tumor size without significant toxicity to normal tissues. Dosing regimens were optimized based on pharmacokinetic profiles derived from preliminary studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Amides with Benzothiophene Moieties

Key Observations :

- DY4 () incorporates a pyridazinone ring and difluorophenyl group, which likely improve solubility and target affinity compared to the target compound.

Pyrazole Amides with Aromatic/Aryl Substituents

Key Observations :

- Benzapyrin () lacks the tetrahydrobenzothiophene moiety, resulting in simpler pharmacokinetics but possibly lower potency.

- Bromothiophene and naphthyl derivatives () show increased steric bulk, which may improve selectivity but reduce solubility.

Hydrogen Bonding and Crystallographic Trends

- The pyrazolone core in the target compound forms intramolecular hydrogen bonds (N–H···O) between the amide NH and carbonyl oxygen, stabilizing a planar conformation .

- In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (), the formamide group participates in intermolecular hydrogen bonding (C=O···H–N), creating a dimeric crystal structure. This contrasts with the target compound’s amino group, which may enable alternative packing motifs.

- Graph set analysis () of related structures reveals frequent R$_2$$^2$(8) motifs in pyrazole derivatives, suggesting predictable supramolecular assembly.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with coupling the pyrazol-4-yl amine moiety to the benzothiophene carboxamide core. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or DCC under anhydrous conditions (e.g., dry DMF or THF) .

- Control of reaction parameters : Temperature (often reflux conditions), pH (neutral to slightly acidic for stability), and reaction time (monitored via TLC/HPLC) to minimize side products .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR spectroscopy : Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for phenyl groups), NH₂ protons (δ ~5.5–6.5 ppm, broad), and tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm) .

- ¹³C NMR : Carbonyl groups (δ 165–175 ppm) and pyrazole/benzothiophene carbons .

- X-ray crystallography : Resolves bond angles (e.g., C5–C6–N1 = 120.4°) and torsion angles (e.g., N1–N2–C7–C11 = −175.9°) for unambiguous confirmation .

Q. What are the known stability profiles of this compound under varying pH and temperature conditions?

- pH stability : Stable in neutral buffers (pH 6–8) but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming hydrolyzed by-products (e.g., free amines or carboxylic acids) .

- Thermal stability : Decomposition observed above 150°C; store at −20°C in desiccated, amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or X-ray crystallography data during characterization?

- For NMR conflicts : Use 2D techniques (e.g., HSQC, HMBC) to assign overlapping signals. Compare experimental shifts with DFT-calculated chemical shifts .

- For crystallography ambiguities : Refine data with software like SHELXL, focusing on residual electron density maps to identify disordered solvent or counterions .

Q. What strategies optimize reaction conditions to improve purity and yield?

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading in a factorial design to identify optimal conditions .

- In-situ monitoring : Use ReactIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

Q. How should researchers design kinetic studies to investigate reactivity with electrophiles/nucleophiles?

- Pseudo-first-order conditions : Use excess reagent to simplify rate law determination. Monitor concentration changes via UV-Vis or LC-MS .

- Mechanistic probes : Introduce isotopic labeling (e.g., ¹⁵N in the pyrazole ring) to track bond cleavage/rearrangement pathways .

Q. What are best practices for analyzing degradation products or by-products?

- LC-HRMS : Identify molecular formulas of degradation products (e.g., m/z shifts indicating oxidation or hydrolysis) .

- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and profile degradation using PCA (Principal Component Analysis) .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters |

|---|---|---|

| Synthetic Optimization | DoE, ReactIR monitoring | Temperature, solvent polarity, catalyst load |

| Structural Confirmation | X-ray crystallography, 2D NMR | Bond angles, coupling constants |

| Stability Profiling | LC-HRMS, accelerated stability testing | pH, temperature, humidity |

| Reactivity Studies | Kinetic modeling, isotopic labeling | Rate constants, isotopic enrichment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.